Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

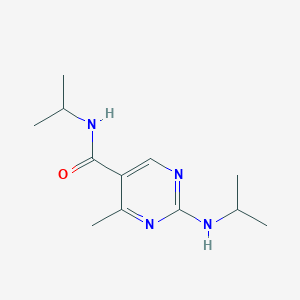

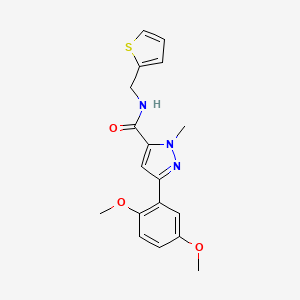

The compound seems to be a derivative of isothiazolidine, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring also contains two additional oxygen atoms, making it a dioxidoisothiazolidine .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring attached to a carbamate group, which is in turn attached to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis of Antitumor Compounds Phenyl carbamates serve as key intermediates in the synthesis of various antitumor drugs. For instance, a specific phenyl carbamate derivative was synthesized as an important component of small molecular inhibitors in anti-tumor applications, highlighting its potential in drug development (Gan et al., 2021).

Photoluminescence Materials The synthesis of a novel carbazole-based β-diketone and its europium(III) ternary complex, demonstrating remarkable red emission under blue-light excitation, suggests potential applications in materials science, especially for creating photoluminescent materials without UV radiation exposure (He et al., 2010).

Antimicrobial Agents Phenyl carbamates have been explored in the synthesis of various compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides revealed their potential as therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Electrochemical Applications Phenyl carbamates have been utilized in the electrochemical synthesis of new conjugated polycarbazoles, showcasing strong electrochromic properties and suggesting their use in electrochromic devices and materials science (Hsiao & Hsueh, 2015).

Prodrug Development The synthesis of carbamate analogues of certain biologically active compounds has been researched for potential use as prodrugs. This includes studies on compounds like bis-carbamates, which showed promising results in preclinical models of Pneumocystis carinii pneumonia (Rahmathullah et al., 1999).

Green Chemistry Phenyl carbamates have been involved in research exploring the use of carbon dioxide as a carbonylating agent in the synthesis of cyclic compounds like 2-oxazolidinones, indicating an interest in more environmentally friendly chemical processes (Paz et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUYNKHLEHVDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)

![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)

![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)